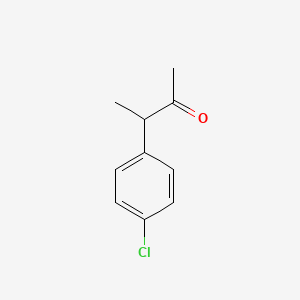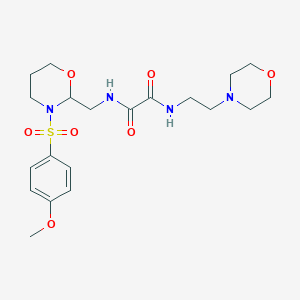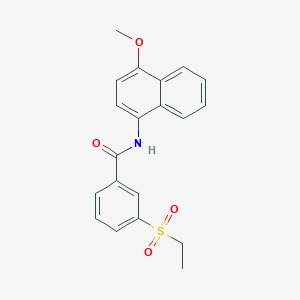
3-(4-Chlorophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Chlorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H9ClO. It has a molecular weight of 180.631 . It is also known by other names such as “4-Chlorobenzalacetone”, “3-Buten-2-one, 4-(p-chlorophenyl)-”, “(p-Chlorobenzylidene)acetone”, “4-(4-Chlorophenyl)-3-buten-2-one”, “1-(4-Chlorophenyl)-1-buten-3-one”, “p-Chlorobenzalacetone”, “4-(4-Chlorophenyl)-but-3-en-2-one”, and "4-[p-Chlorophenyl]-3-butene-2-one" .
Synthesis Analysis
The synthesis of “3-(4-Chlorophenyl)butan-2-one” involves a reductive arylation of electron-deficient olefins . The process involves the use of titanium trichloride and N,N-Dimethylformamide, followed by the addition of 3-buten-2-one and 4-chlorobenzenediazonium chloride .Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)butan-2-one” can be represented by the InChI string: "InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+" . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)butan-2-one” is a solid with a melting point of 58-62 °C . It has a molecular weight of 180.63 . Its linear formula is ClC6H4CH=CHCOCH3 .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to 3-(4-Chlorophenyl)butan-2-one, like cyproconazole, has been studied. Cyproconazole is a conazole fungicide and its structure involves chlorophenyl and triazole rings. The study of its crystal structure aids in understanding molecular interactions and properties (Kang et al., 2015).
Reductive Arylation
Research in the field of organic chemistry has explored the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one. This process is significant for the synthesis of various organic compounds (Citterio, 2003).
Anticancer Activity
Certain analogs of 3-(4-Chlorophenyl)butan-2-one, such as SYA013, have been identified as sigma-2 receptor ligands with potential anticancer activity. These compounds have shown inhibition in various cancer cell lines, highlighting their relevance in cancer research (Asong et al., 2019).
Spectroscopic Analysis
Studies involving resonant photoionization spectroscopy have examined compounds like (S)-1-(4-chlorophenyl)ethanol and its complexes, providing insights into the effects of chlorine substitution on molecular interactions and geometry (Rondino et al., 2016).
Antiinflammatory Compounds
Research into the synthesis of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which possess antiinflammatory activity, highlights the therapeutic applications of similar structures (Goudie et al., 1978).
Pharmacological Research
Studies have identified compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as nonpeptidic agonists of the urotensin-II receptor, offering potential as pharmacological research tools and drug leads (Croston et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELXSOKUUPTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)butan-2-one | |
CAS RN |
21905-98-6 |
Source


|
| Record name | 3-(4-chlorophenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)

![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2672667.png)


![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)
![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)